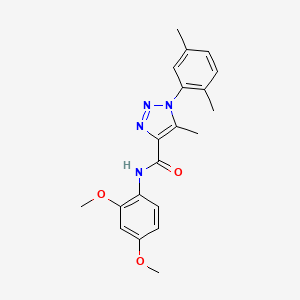

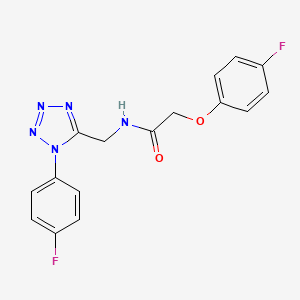

![molecular formula C12H16ClNO4 B2930785 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide CAS No. 923153-49-5](/img/structure/B2930785.png)

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a chemical compound with the CAS Number: 923153-49-5 . It has a molecular weight of 273.72 . The compound is typically stored at room temperature and is available in powder form .

Physical And Chemical Properties Analysis

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial Agents

The chloroacetamide group in this compound can be utilized to synthesize various antimicrobial agents. For instance, derivatives of chloroacetamide have been studied for their antibacterial and antifungal activities . The presence of the trimethoxybenzyl moiety could potentially enhance the antimicrobial efficacy of the synthesized compounds, making them valuable in the development of new antibiotics.

Anticancer Research

Compounds with the chloroacetamide moiety have been explored for their potential anti-cancer properties. The synthesis of 2-chloro-N-phenyl acetamides and their condensation with acridone molecule has led to compounds screened for anti-cancer activity against cell lines such as breast (MCF-7), cervical (HeLa), and lung adenocarcinoma (A-549) . The trimethoxybenzyl group could modify the pharmacokinetic profiles and enhance the selectivity towards cancer cells.

Development of Antifungal Agents

The structural analogs of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide have been synthesized and evaluated for their antifungal activity. Although some analogs did not exhibit potent antifungal activity, modifications in the structure could lead to more effective antifungal agents .

Analgesic Drug Design

Analogous compounds to 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide have been used in the design of analgesic drugs. These analogs maintain an analgesic profile while reducing the characteristic hepatotoxicity found in other analgesics . This suggests that the compound could be a starting point for developing safer pain medications.

Inhibitors of Candida Strains

The compound’s derivatives have been observed as potent inhibitors of Candida strains, which are common pathogens responsible for fungal infections. This application is particularly relevant in the search for new treatments for candidiasis .

Synthesis of Fluconazole Analogues

Fluconazole is a well-known antifungal medication. Derivatives of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide have been used to create fluconazole analogs, where the triazole moiety in fluconazole is replaced with different heterocyclic moieties. These analogs have shown promising results in inhibiting fungal growth .

Quorum Sensing Inhibitors

Quorum sensing is a system of stimulus and response correlated to population density. Some chloroacetamide derivatives have been investigated for their role as quorum sensing inhibitors, which could be used to prevent bacterial colonization and biofilm formation .

Cytotoxicity Studies

The compound and its derivatives can be used in cytotoxicity studies to evaluate their safety profile. Such studies are crucial in drug development to ensure that the compounds are not toxic to human cells .

Propiedades

IUPAC Name |

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4/c1-16-9-4-8(7-14-11(15)6-13)5-10(17-2)12(9)18-3/h4-5H,6-7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWMCMKHKYSDGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2930704.png)

![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2930705.png)

![Ethyl 6-[(benzenesulfonyl)methyl]-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2930708.png)

![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2930713.png)

![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2930714.png)

![2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide](/img/structure/B2930715.png)

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate](/img/structure/B2930720.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2930722.png)